molecular formula C9H6ClFN2 B13221068 6-Chloro-7-fluoroquinolin-3-amine

6-Chloro-7-fluoroquinolin-3-amine

Cat. No.: B13221068
M. Wt: 196.61 g/mol
InChI Key: WPBCDMRKAYUGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-7-fluoroquinolin-3-amine is a heterocyclic aromatic amine that belongs to the quinoline family. This compound is characterized by the presence of chlorine and fluorine atoms at the 6th and 7th positions of the quinoline ring, respectively. The quinoline nucleus is a significant structural motif in medicinal chemistry due to its wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-fluoroquinolin-3-amine typically involves the cyclization of appropriate precursors. One common method includes the nucleophilic substitution of halogen atoms on a quinoline derivative.

Industrial Production Methods

Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Techniques such as continuous flow synthesis may also be utilized to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-fluoroquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities and properties .

Scientific Research Applications

6-Chloro-7-fluoroquinolin-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-chloro-7-fluoroquinolin-3-amine
  • 6,7-Difluoroquinoline
  • 7-Fluoro-4-quinolone

Uniqueness

6-Chloro-7-fluoroquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

6-chloro-7-fluoroquinolin-3-amine

InChI

InChI=1S/C9H6ClFN2/c10-7-2-5-1-6(12)4-13-9(5)3-8(7)11/h1-4H,12H2

InChI Key

WPBCDMRKAYUGIO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=NC=C1N)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.